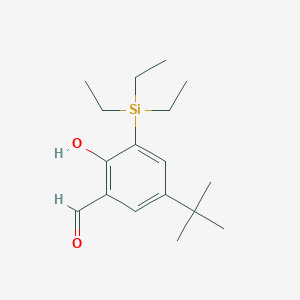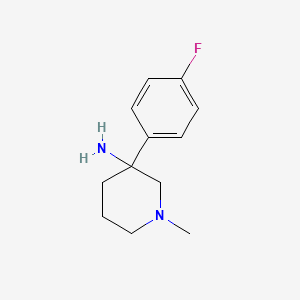![molecular formula C10H18N2 B11754909 7-Cyclopropyl-2,7-diazaspiro[3.5]nonane](/img/structure/B11754909.png)
7-Cyclopropyl-2,7-diazaspiro[3.5]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Cyclopropyl-2,7-diazaspiro[3.5]nonane is a chemical compound with the molecular formula C10H18N2. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Cyclopropyl-2,7-diazaspiro[3.5]nonane typically involves the reaction of cyclopropylamine with a suitable spirocyclic precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for 7-Cyclopropyl-2,7-diazaspiro[3This may involve the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
7-Cyclopropyl-2,7-diazaspiro[3.5]nonane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where one of the nitrogen atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols .
Scientific Research Applications
7-Cyclopropyl-2,7-diazaspiro[3.5]nonane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Cyclopropyl-2,7-diazaspiro[3.5]nonane involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact pathways and targets are still under investigation, but it is believed that the spirocyclic structure plays a crucial role in its activity .
Comparison with Similar Compounds
Similar Compounds
2,7-Diazaspiro[3.5]nonane: Similar structure but lacks the cyclopropyl group.
7-Cyclopropyl-2,7-diazaspiro[4.4]nonane: Similar structure with an additional ring.
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate: Contains a tert-butyl group instead of a cyclopropyl group.
Uniqueness
7-Cyclopropyl-2,7-diazaspiro[3.5]nonane is unique due to its cyclopropyl group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C10H18N2 |
|---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
7-cyclopropyl-2,7-diazaspiro[3.5]nonane |
InChI |
InChI=1S/C10H18N2/c1-2-9(1)12-5-3-10(4-6-12)7-11-8-10/h9,11H,1-8H2 |
InChI Key |
BSCHUWBZJSPTAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CCC3(CC2)CNC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11754830.png)
![tert-Butyl 8-methyl-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B11754841.png)
![9-Chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B11754849.png)
![[2-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanol](/img/structure/B11754854.png)
![7-Vinylbenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B11754862.png)

![2,7-Diaminobenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B11754874.png)




![6-Bromo-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one](/img/structure/B11754904.png)
![5-[(Imidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid](/img/structure/B11754914.png)
